molecular formula C20H25N7O3 B2624659 1-(2-((2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923673-95-4

1-(2-((2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2624659
CAS No.: 923673-95-4
M. Wt: 411.466
InChI Key: HIACBLGJKUXVGD-UHFFFAOYSA-N
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Description

This compound belongs to the triazino-purine-dione family, characterized by a fused heterocyclic core ([1,2,4]triazino[3,4-f]purine) with two dione groups at positions 6 and 6. Its structure features a 2-methoxyphenylaminoethyl side chain at position 1 and methyl groups at positions 3, 4, 7, and 7. The methoxy group on the phenyl ring introduces electron-donating properties, which may influence solubility and binding affinity in biological systems. The tetramethyl substitution likely enhances steric stability and modulates metabolic resistance .

Properties

IUPAC Name

1-[2-(2-methoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3/c1-12-13(2)27-16-17(24(3)20(29)25(4)18(16)28)22-19(27)26(23-12)11-10-21-14-8-6-7-9-15(14)30-5/h6-9,13,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIACBLGJKUXVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione , commonly referred to as Compound X , belongs to a class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the biological activity of Compound X based on existing literature and research findings.

Chemical Structure

Compound X features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the methoxyphenyl moiety and the triazino ring system are particularly noteworthy for their potential interactions with biological targets.

Biological Activity Overview

Research indicates that Compound X exhibits various biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of similar triazine compounds often display significant antimicrobial properties. The incorporation of methoxy groups in the phenyl ring is believed to enhance this activity by improving lipophilicity and cellular uptake.
  • Antifungal Activity : Similar compounds have been reported to exhibit antifungal effects against various strains. For instance, compounds with structural similarities to Compound X have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 12.5 µg/mL against fungal pathogens like Fusarium oxysporum .
  • Cytotoxicity : Preliminary studies on related compounds suggest potential cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.

Antimicrobial Studies

A comparative study involving various derivatives of triazino compounds revealed that those with methoxy substitutions exhibited enhanced antimicrobial efficacy. The following table summarizes the antimicrobial activity of selected compounds:

CompoundMIC (µg/mL)Activity Type
Compound A25Antifungal
Compound B12.5Antifungal
Compound XTBDTBD

Case Studies

  • Case Study on Antifungal Efficacy :
    • A derivative closely related to Compound X was tested against Fusarium oxysporum. The study found that it inhibited fungal growth significantly at concentrations below those required for commercial antifungals .
  • Cytotoxicity Assessment :
    • In vitro assays conducted on cancer cell lines indicated that certain derivatives could inhibit cell proliferation by inducing apoptosis. The mechanisms involved are currently under investigation but may relate to oxidative stress pathways.

Mechanistic Insights

The biological activity of Compound X can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors for key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The structural features may allow for interaction with various receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs from the evidence:

Table 1: Structural and Functional Comparison of Triazino-Purine-Dione Derivatives

Compound Name / Substituents Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties/Applications
Target Compound: 1-(2-((2-Methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-... ~468.5* 2-Methoxyphenylaminoethyl, 4× methyl N/A Hypothesized enhanced solubility and receptor affinity due to methoxy group
7-(2-Chlorobenzyl)-1,3,9-trimethyl-... () 402.8 2-Chlorobenzyl, 3× methyl N/A Chlorine atom increases electrophilicity; potential bioactivity via halogen bonding
3-(4-Chlorophenyl)-1,7,9-trimethyl-... () 389.8 4-Chlorophenyl, 3× methyl N/A Chlorophenyl group may improve membrane permeability
Ethyl ester derivative () ~407.4 Ethyl ester, 2-methylallyl N/A Ester group enhances lipophilicity; allyl substituent allows further functionalization
8-(3-(1H-Imidazol-1-yl)propyl)-... () 398.4 Imidazolylpropyl, 2× methyl 170 Water-soluble adenosine receptor antagonist

*Estimated based on structural analogs.

Key Comparative Insights:

Substituent Effects on Bioactivity: The target compound’s 2-methoxyphenylaminoethyl group contrasts with chlorobenzyl () and 4-chlorophenyl () substituents. Imidazolylpropyl substituents () confer water solubility and receptor antagonism, whereas the target compound’s bulkier side chain may favor selective binding to hydrophobic pockets .

Synthetic Flexibility :

  • Analogs like the ethyl ester derivative () and allyl-substituted compounds () demonstrate the feasibility of post-synthetic modifications (e.g., hydrolysis of esters or Huisgen cycloadditions) for tuning pharmacokinetic properties .

Thermal Stability: While melting points for the target compound are unavailable, analogs with rigid substituents (e.g., imidazolylpropyl or fluorophenoxy groups) exhibit high melting points (160–202°C), suggesting that the target compound’s tetramethyl and methoxyphenyl groups may similarly enhance crystalline stability .

Structural Similarity Principle: As per , compounds with analogous triazino-purine-dione cores share predictable reactivity patterns (e.g., susceptibility to nucleophilic attack at carbonyl groups) but diverge in regioselectivity and reaction rates due to substituent electronic effects .

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